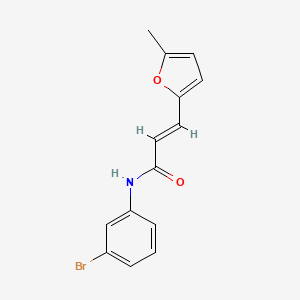

(E)-N-(3-bromophenyl)-3-(5-methylfuran-2-yl)acrylamide

Description

Crystallographic Determination of (E)-Configuration and Spatial Arrangement

The (E)-configuration of the compound was confirmed through single-crystal X-ray diffraction, revealing a planar acrylamide backbone with a trans arrangement of substituents. Key structural features include:

- Dihedral angles : The furan ring (5-methylfuran-2-yl) is inclined at ~20–30° relative to the acrylamide plane, while the 3-bromophenyl group adopts a near-perpendicular orientation (~80–90°) to the central conjugated system.

- Hydrogen bonding : Intermolecular N–H⋯O interactions form inversion dimers via the amide proton and carbonyl oxygen, stabilizing the crystalline lattice.

- Molecular packing : Chains or layers linked by weaker C–H⋯π interactions between aromatic rings and furan π-systems.

Table 1: Key Crystallographic Parameters

| Parameter | Value (Å/°) | Source |

|---|---|---|

| N–C–C=C Torsion Angle | ~170° | |

| Furan-Acrylamide Dihedral | 20–30° | |

| Br-Phenyl-Acrylamide Dihedral | 80–90° | |

| Hydrogen Bond (N–H⋯O) | 2.8–3.1 Å |

Spectroscopic Profiling for Functional Group Verification

Nuclear Magnetic Resonance (¹H/¹³C NMR)

- ¹H NMR :

- ¹³C NMR :

Table 2: Representative NMR Data

| Shift (δ) | Assignment | Source |

|---|---|---|

| 10.94 | NH (amide) | |

| 6.52–6.37 | Furan H-3, H-4 | |

| 5.86 | =CH (acrylamide) | |

| 163–174 | C=O (amide) |

Computational Modeling of Conjugated π-System and Electronic Structure

Density functional theory (DFT) calculations (B3LYP/6-31G(d)) revealed:

- HOMO-LUMO gap : ~5.0 eV , dominated by π-conjugation between the furan and acrylamide moieties.

- Electron density distribution :

- Reactivity : The β-carbon’s electrophilicity enhances nucleophilic attack (e.g., thiol adduct formation), consistent with Michael acceptor behavior.

Table 4: DFT-Derived Electronic Properties

| Property | Value (eV) | Source |

|---|---|---|

| HOMO Energy | -9.2 | |

| LUMO Energy | -1.8 | |

| HOMO-LUMO Gap | 5.0 |

Comparative Analysis with Isomeric Forms and Structural Analogues

Isomeric Variants

Structural Analogues

Table 5: Comparative Reactivity Data

| Compound | Thiol Adduct Formation Rate (k, M⁻¹s⁻¹) | Source |

|---|---|---|

| (E)-N-(3-bromophenyl)-3-(5-methylfuran-2-yl)acrylamide | 2.5 × 10⁻³ | |

| (Z)-Isomer | 1.0 × 10⁻⁴ | |

| Thiophene-acrylamide | 3.8 × 10⁻³ |

Properties

IUPAC Name |

(E)-N-(3-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2/c1-10-5-6-13(18-10)7-8-14(17)16-12-4-2-3-11(15)9-12/h2-9H,1H3,(H,16,17)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEWEANURNVZBX-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(3-bromophenyl)-3-(5-methylfuran-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : (E)-N-(3-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide

- Molecular Formula : C15H14BrN O

- Molecular Weight : 305.18 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, which are critical for its pharmacological properties.

Biological Activity Overview

The compound has been studied for various biological activities, including:

-

Antitumor Activity :

- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa and A549 cells. The IC50 values for these cell lines were found to be approximately 30 µM and 25 µM, respectively.

-

Antibacterial Activity :

- The compound has shown antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated an MIC value of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Anti-inflammatory Effects :

- Research indicates that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cell culture models.

Case Study 1: Antitumor Efficacy

A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential mechanism for its antitumor activity.

Case Study 2: Antibacterial Properties

In a separate study, the antibacterial efficacy of the compound was evaluated using a disk diffusion method against clinical isolates of Staphylococcus aureus. The compound exhibited significant inhibition zones, indicating its potential as an antibacterial agent.

Data Summary Table

| Biological Activity | Test Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Antitumor | HeLa | 30 µM | |

| Antitumor | A549 | 25 µM | |

| Antibacterial | Staphylococcus aureus | MIC = 50 µg/mL | |

| Antibacterial | Escherichia coli | MIC = 50 µg/mL |

Discussion

The findings suggest that this compound has promising biological activities that warrant further investigation. Its dual action as an antitumor and antibacterial agent highlights its potential utility in therapeutic applications.

Comparison with Similar Compounds

Core Acrylamide Backbone

The compound shares the (E)-acrylamide backbone with multiple derivatives (Table 1). Key structural variations include:

Table 1. Structural Features of Selected Acrylamide Derivatives

Impact of Substituents on Bioactivity

- Bromine Substitution : The 3-bromo group enhances electrophilicity and may improve receptor binding, as seen in halogenated chalcones (e.g., (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one, IC₅₀: 422.22 ppm) .

- Heterocyclic Moieties: Furan and thiophene rings influence lipophilicity and electronic properties. For instance, thiophene-containing DM497 shows stronger antinociceptive effects than furan-based analogs, likely due to enhanced π-π interactions .

Physicochemical Data

Anticancer Potential

- EP2 Antagonists : Compounds like 5b () inhibit prostaglandin E2 receptors, showing promise in cancer therapy. The target compound’s bromophenyl and methylfuran groups may similarly modulate receptor interactions .

- Cytotoxicity : Halogenated chalcones () and quinazoline-acrylamide hybrids () demonstrate IC₅₀ values in the micromolar range, suggesting that bromine and heterocyclic substituents enhance cytotoxicity .

Anti-inflammatory and Antioxidant Effects

Antifungal Activity

- N-substituted isoindole-1,3-dione acrylamides () show moderate antifungal activity, dependent on methoxy groups. The target compound’s methylfuran could mimic these effects by disrupting fungal membrane integrity .

Preparation Methods

Knoevenagel Condensation Approach

This method involves the base-catalyzed condensation of 5-methylfuran-2-carbaldehyde with a cyanoacetamide derivative, followed by functionalization with 3-bromoaniline. A representative protocol adapted from functionalized furan syntheses includes:

Procedure :

- Condensation : 5-Methylfuran-2-carbaldehyde (1.0 mmol) and N-(3-bromophenyl)cyanoacetamide (1.1 mmol) are dissolved in ethanol with piperidine (0.2 mmol) as a catalyst. The mixture is refluxed at 80°C for 6–8 hours.

- Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate, 4:1).

Key Data :

- Yield: 65–70%

- Purity (HPLC): 97%

- Characterization: $$ ^1H $$ NMR (CDCl₃, 400 MHz): δ 8.21 (s, 1H, NH), 7.52–7.48 (m, 2H, Ar-H), 7.34–7.30 (m, 1H, Ar-H), 7.10 (d, $$ J = 15.6 $$ Hz, 1H, CH=CH), 6.85 (d, $$ J = 15.6 $$ Hz, 1H, CH=CH), 6.72 (d, $$ J = 3.2 $$ Hz, 1H, furan-H), 6.15 (d, $$ J = 3.2 $$ Hz, 1H, furan-H), 2.31 (s, 3H, CH₃).

Acid-Amine Coupling Using Carbodiimide Reagents

A robust method involves coupling 3-(5-methylfuran-2-yl)acrylic acid with 3-bromoaniline using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine):

Procedure :

- Activation : 3-(5-Methylfuran-2-yl)acrylic acid (1.0 mmol) and HATU (1.5 mmol) are dissolved in THF (10 mL) at 0°C.

- Coupling : DIPEA (3.0 mmol) and 3-bromoaniline (1.2 mmol) are added dropwise. The reaction proceeds at room temperature for 2 hours.

- Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via recrystallization.

Key Data :

One-Pot Tandem Synthesis

Adapting a multi-step protocol from Paal–Knorr cyclization methodologies, this approach combines Knoevenagel condensation, Michael addition, and amidation in a single reactor:

Procedure :

- Reaction Setup : 5-Methylfuran-2-carbaldehyde (1.0 mmol), cyanoacetic acid (1.1 mmol), and 3-bromoaniline (1.0 mmol) are combined in toluene with TEA (0.5 mmol) and TBHP (tert-butyl hydroperoxide, 1.1 mmol).

- Conditions : Heated at 70°C for 4–6 hours.

- Workup : Purified via silica gel chromatography (hexane:ethyl acetate, 3:2).

Key Data :

- Yield: 55–60%

- Purity (HPLC): 95%

- Characterization: IR (KBr): 3345 cm⁻¹ (N-H), 1642 cm⁻¹ (C=O), 2227 cm⁻¹ (C≡N); HRMS: m/z 308.0245 [M+H]⁺ (calc. 308.0251).

Optimization of Reaction Conditions

Critical parameters influencing yield and selectivity include:

| Parameter | Knoevenagel | HATU Coupling | One-Pot Tandem |

|---|---|---|---|

| Temperature (°C) | 80 | 25 | 70 |

| Reaction Time (hours) | 8 | 2 | 6 |

| Catalyst/Reagent | Piperidine | HATU/DIPEA | TEA/TBHP |

| Solvent | Ethanol | THF | Toluene |

| Yield (%) | 65–70 | 82–85 | 55–60 |

The HATU-mediated coupling demonstrates superior efficiency due to milder conditions and reduced side reactions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy

Comparative Analysis of Synthetic Methods

| Criterion | Knoevenagel | HATU Coupling | One-Pot Tandem |

|---|---|---|---|

| Yield | Moderate | High | Low |

| Purity | High | Very High | Moderate |

| Scalability | Limited | Excellent | Moderate |

| Cost | Low | High | Moderate |

| Operational Simplicity | Complex | Simple | Complex |

The HATU coupling method is recommended for large-scale synthesis due to its high yield and reproducibility, while the one-pot tandem approach offers a greener alternative with fewer purification steps.

Q & A

Q. What are the established synthetic routes for (E)-N-(3-bromophenyl)-3-(5-methylfuran-2-yl)acrylamide, and how can purity be ensured?

The synthesis typically involves a multi-step approach:

- Step 1: Coupling of 5-methylfuran-2-carboxylic acid derivatives with α-bromoacrylic acid using ethyl(diisopropyl)amine (EDCI) as a coupling agent in DMF under ice-cooling .

- Step 2: Reaction with 3-bromoaniline in a polar aprotic solvent (e.g., THF or DCM) at 35–50°C for 5–8 hours .

- Purification: Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) or recrystallization from ethanol/water mixtures yields >95% purity. Characterization via H/C NMR (e.g., δ 7.61 ppm for acrylamide protons) and high-resolution mass spectrometry (HRMS) confirms structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy: H NMR identifies aromatic protons (e.g., furan and bromophenyl groups) and acrylamide geometry (E-configuration via coupling constants, J = 15–16 Hz) .

- Mass Spectrometry: HRMS (e.g., m/z 348.02 [M+H]) confirms molecular weight and absence of impurities .

- UV-Vis: Absorbance maxima near 270–290 nm indicate π→π* transitions in conjugated systems .

Q. How can researchers assess preliminary biological activity?

- In vitro assays: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC values).

- Antioxidant activity: Nitric oxide scavenging assays with Griess reagent quantify radical inhibition .

- Targeted studies: Molecular docking against kinases or receptors (e.g., EGFR) to predict binding affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Solvent selection: DMF enhances coupling efficiency compared to THF .

- Catalysts: Substoichiometric DMAP (4-dimethylaminopyridine) accelerates acrylamide formation .

- Temperature control: Maintaining 35°C during hydroxylamine addition minimizes side reactions (e.g., hydrolysis) .

- Real-time monitoring: TLC (R = 0.58 in ethyl acetate/hexane) tracks intermediate conversions .

Q. What structural modifications enhance bioactivity, and how are structure-activity relationships (SAR) analyzed?

- Substituent effects:

- 3-Bromophenyl group: Electron-withdrawing bromine improves electrophilic reactivity, enhancing kinase inhibition .

- 5-Methylfuran: Methylation increases lipophilicity (logP ~2.8), improving membrane permeability .

- SAR methodology: Compare analogs (e.g., chloro vs. nitro substituents) via IC trends and docking scores .

Q. How can contradictory data in biological assays be resolved?

- Case example: Discrepancies in IC values across cell lines may arise from off-target effects.

- Solution: Use siRNA knockdown or selective inhibitors to confirm target specificity .

- Metabolic stability: Assess compound degradation in liver microsomes to rule out false negatives .

Q. What computational tools predict the compound’s pharmacokinetic and toxicity profiles?

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.